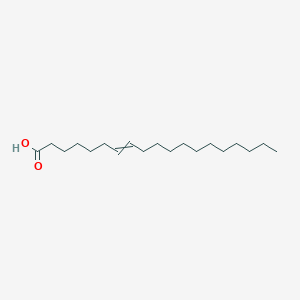

Nonadec-7-enoic acid

Description

Properties

CAS No. |

71997-06-3 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

nonadec-7-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21) |

InChI Key |

MBSJMRUSWQBXNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Nonadec 7 Enoic Acid Analogs

The synthesis and functionalization of long-chain fatty acids, such as nonadec-7-enoic acid, are pivotal for advancing research into their biological roles and therapeutic potential. Methodologies for their creation and modification allow for the generation of specific isomers and the introduction of chemical reporters or reactive groups to probe their interactions within biological systems.

Molecular and Cellular Mechanisms of Action of Nonadec 7 Enoic Acid Derivatives

Industrial Uses

Information regarding specific large-scale industrial applications of Nonadec-7-enoic acid is not widely documented. However, long-chain fatty acids and their derivatives are utilized in various industries. They can be found in the manufacturing of soaps, detergents, lubricants, and as components in food and cosmetic products.

Reversible Covalent Adduction via Michael Addition

Role in Scientific Research

This compound and its derivatives are subjects of scientific investigation. For example, a nitrated derivative, 7-nitro-nonadec-7-enoic acid, has been studied in the context of cancer research. dtic.mil Specifically, it has been investigated for its role as a Rad51 inhibitor in triple-negative breast cancer, where it is explored for its potential to increase the sensitivity of cancer cells to other treatments. dtic.mil The cis isomer of a related compound, cis-10-Nonadecenoic acid, has been reported to inhibit the proliferation of HL-60 cells and to prevent the production of tumor necrosis factor induced by lipopolysaccharides in mouse macrophages. caymanchem.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques

Gas chromatography is a highly sensitive method for the separation and quantification of fatty acids. sfu.ca For GC analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to prevent issues with high boiling points. sfu.ca The separation in GC is based on the partition of the compounds between a gaseous mobile phase and a liquid stationary phase. sfu.ca The retention time of a fatty acid methyl ester is influenced by its chain length and degree of unsaturation, with shorter chains and more double bonds generally leading to earlier elution. sfu.cachromatographyonline.com Flame ionization detectors (FID) are commonly used for the quantification of eluted fatty acids. sfu.ca

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is another powerful tool for fatty acid analysis. chromatographyonline.com Reversed-phase liquid chromatography is often employed, where retention time is dependent on the length of the fatty acyl chain and the number of double bonds. chromatographyonline.com Shorter chain fatty acids or those with more double bonds tend to elute earlier. chromatographyonline.com

Spectrometric Techniques

Mass spectrometry is frequently coupled with chromatographic techniques (GC-MS and LC-MS) for the identification and quantification of fatty acids. nih.govnih.gov GC-MS is an established method for clinical diagnostics involving very-long-chain fatty acids. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is considered a standard method for quantifying eicosanoids and other lipid mediators in biological samples. nih.gov This technique offers high sensitivity and specificity, which is crucial for analyzing low-abundance lipids in complex matrices. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. While less common for routine quantification compared to MS, NMR is invaluable for the structural elucidation of fatty acids, including the determination of double bond positions and stereochemistry. Data for the related saturated fatty acid, nonadecanoic acid, shows characteristic shifts in both ¹H NMR and ¹³C NMR spectra that can be used for identification. nih.gov

The quantitative analysis of fatty acids in food and environmental samples often employs GC-MS and LC-MS/MS. These methods allow for the creation of fatty acid profiles, which can be important for nutritional labeling, food quality control, and environmental monitoring. The process typically involves lipid extraction, derivatization (for GC), and subsequent chromatographic separation and mass spectrometric detection.

The quantification of lipids like this compound in complex biological matrices such as plasma, tissues, and cell cultures presents significant analytical challenges. nih.govnih.gov These challenges arise from the low endogenous concentrations of many lipids and the vast structural diversity of the lipidome. nih.govresearchgate.net

Advanced analytical approaches, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for accurately measuring these molecules. nih.gov The workflow for quantitative lipid analysis typically involves several key steps:

Sample Collection and Preparation: Careful sample handling is critical to prevent the oxidation or degradation of lipids. nih.gov This is often followed by a lipid extraction step, such as solid-phase extraction (SPE), to isolate lipids from other cellular components. chromatographyonline.comnih.gov

Chromatographic Separation: UHPLC is often used to separate the different lipid species within the extract before they enter the mass spectrometer. chromatographyonline.com

Mass Spectrometric Detection and Quantification: Tandem mass spectrometry (MS/MS) is employed for its high sensitivity and specificity, allowing for the accurate quantification of individual lipid species even at low concentrations. nih.gov

The development of robust and validated LC-MS/MS methods is crucial for lipidomics research, enabling the study of the roles of fatty acids in various physiological and pathological processes. nih.gov

Quantitative Analysis Data for a Long-Chain Fatty Acid (Example)

The following table provides an example of the type of data generated in a quantitative lipid analysis study. The values are hypothetical and for illustrative purposes.

| Biological Matrix | Fatty Acid Concentration (ng/mL) | Method |

| Human Plasma | 15.2 ± 3.1 | LC-MS/MS |

| Mouse Liver Tissue | 45.8 ± 8.5 (ng/g tissue) | GC-MS |

| Cell Culture Media | 5.6 ± 1.2 | UHPLC-MS/MS |

Future Research Directions and Methodological Innovations

Discovery of Novel Endogenous Pathways and Enzymatic Regulators

While the fundamental pathways of fatty acid metabolism are well-established, the specific endogenous routes and enzymatic control mechanisms for less common fatty acids like nonadec-7-enoic acid remain largely uncharted. Future research will likely focus on identifying the specific enzymes responsible for its synthesis, desaturation, elongation, and degradation.

A key area of investigation will be the fatty acid desaturases (FADs), enzymes that introduce double bonds into fatty acid chains. biorxiv.org Understanding which specific FADs act on a C19 backbone to produce this compound is a critical research question. Similarly, the enzymes involved in its breakdown through β-oxidation and the regulatory molecules that control these processes are yet to be fully elucidated.

Recent studies on related nitroalkene derivatives, such as (E) 8-nitro-nonadec-7-enoic acid, have highlighted their interaction with key signaling pathways. researchgate.netbiorxiv.orgresearchgate.net These findings suggest that this compound and its derivatives could be involved in complex cellular signaling networks, including those related to inflammation and oxidative stress. researchgate.netnih.govnih.govresearchgate.net For instance, nitro-fatty acids are known to modulate the Nrf2 and NF-κB signaling pathways, which are crucial in cellular defense and inflammatory responses. nih.govresearchgate.netnih.gov The discovery that a derivative of this compound can inhibit RAD51, a key protein in DNA repair, opens up new avenues for its potential role in cancer biology. researchgate.netbiorxiv.org

Future research may also explore the potential for this compound to be produced through microbial fermentation, as has been shown for the synthesis of related dicarboxylic acids. mdpi.com

Development of Specific Probes and Chemical Tools for Mechanistic Investigations

To dissect the precise roles of nonadec-enoic acid in cellular processes, the development of specific probes and chemical tools is paramount. These tools will enable researchers to track the molecule within cells, identify its binding partners, and perturb its functions in a controlled manner.

Fluorescently labeled fatty acid analogs are powerful tools for visualizing lipid uptake and trafficking. asm.org Probes incorporating fluorophores like BODIPY can be used to monitor the incorporation of this compound into various lipid species and cellular compartments. asm.orgthermofisher.com The development of fatty acid-specific fluorescent probes, constructed by labeling site-specific mutants of fatty acid binding proteins, offers a promising approach to detect and quantify unbound this compound with high sensitivity and specificity. nih.govacs.org

Furthermore, the synthesis of derivatives of this compound, such as nitroalkenes, has already proven fruitful in identifying its protein targets. researchgate.netbiorxiv.orgnih.gov The electrophilic nature of the nitroalkene group allows it to form covalent adducts with specific amino acid residues, like cysteine, on target proteins. biorxiv.orgresearchgate.net This reactivity can be harnessed to develop chemical probes for identifying novel protein interactions and elucidating the molecular mechanisms through which this compound exerts its effects.

Future efforts will likely focus on creating a wider array of such probes, including photo-activatable and clickable versions, to facilitate more sophisticated and precise investigations of its biological functions.

Integration with Multi-Omics Data for Comprehensive Biological Understanding

The advent of multi-omics technologies provides an unprecedented opportunity to understand the role of this compound in a holistic biological context. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how this fatty acid influences and is influenced by various cellular processes. metabolon.comonenucleus.commdpi.com

Lipidomics, a specialized branch of metabolomics, will be instrumental in quantifying the levels of this compound and its various downstream metabolites in different tissues and disease states. harvard.edu This can help in identifying potential biomarkers and understanding the metabolic perturbations associated with this fatty acid. metabolon.com

Integrating lipidomics data with transcriptomics and proteomics can reveal correlations between the abundance of this compound and the expression of genes and proteins involved in its metabolism and signaling. plos.org For example, an increase in this compound levels might be correlated with the upregulation of specific FADs or the downregulation of enzymes involved in its degradation.

Computational pipelines are being developed to facilitate the integration and analysis of these large and complex datasets. plos.org These tools will be essential for identifying meaningful patterns and generating new hypotheses about the function of this compound. nih.gov This integrated approach will be crucial for moving from simple correlations to a mechanistic understanding of its role in health and disease. mdpi.com

Application of Advanced Computational Modeling and In Silico Approaches for Structure-Function Prediction

Advanced computational modeling and in silico approaches are becoming increasingly powerful tools in biological research. biorxiv.org These methods can be applied to predict the three-dimensional structure of this compound and its interactions with proteins, providing insights into its function at a molecular level.

Homology modeling can be used to predict the structure of enzymes that may interact with this compound, such as fatty acid binding proteins (FABPs) and desaturases. nih.govmdpi.com By docking this compound into the predicted binding sites of these proteins, researchers can gain insights into the molecular basis of their interaction and specificity. biorxiv.orgbiorxiv.org Molecular dynamics simulations can further refine these models and provide information about the dynamics and stability of the protein-ligand complexes. biorxiv.orgmdpi.com

Recent advances in artificial intelligence, such as AlphaFold, have revolutionized protein structure prediction and can be leveraged to model the interactions of fatty acids with their binding partners with greater accuracy. mdpi.combiorxiv.org These computational approaches can help in identifying key amino acid residues involved in binding, which can then be validated experimentally through site-directed mutagenesis. ijcmas.com

Furthermore, in silico methods can be used to screen virtual libraries of compounds to identify potential inhibitors or modulators of the enzymes involved in this compound metabolism. This can accelerate the drug discovery process and the development of new therapeutic strategies.

Q & A

Q. What are the optimal chromatographic techniques for isolating Nonadec-7-enoic acid from complex lipid mixtures?

High-performance liquid chromatography (HPLC) with reverse-phase columns and gas chromatography-mass spectrometry (GC-MS) are validated for isolating and identifying this compound. For lipid-rich matrices, preparatory thin-layer chromatography (TLC) can pre-fractionate samples, followed by HPLC using C18 columns with gradient elution (methanol/water or acetonitrile/water). GC-MS with derivatization (e.g., methyl ester formation) enhances volatility and detection sensitivity .

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming double-bond position (e.g., δ 5.3–5.4 ppm for olefinic protons). Infrared (IR) spectroscopy identifies carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides accurate molecular weight and fragmentation patterns to distinguish isomers. Cross-validation with synthetic standards is recommended .

Q. How do extraction solvents influence the yield and purity of this compound from biological matrices?

Polar solvents (e.g., methanol, ethanol) yield higher recoveries from plant tissues, while non-polar solvents (hexane) minimize co-extraction of polar impurities. Soxhlet extraction optimizes lipid solubility, but supercritical CO₂ extraction reduces oxidation risks. Post-extraction purification via crystallization (using acetone at low temperatures) improves purity .

Q. What are the standard protocols for quantifying this compound concentrations in heterogeneous samples?

Use internal standards (e.g., heptadecanoic acid) for GC-MS or LC-MS calibration. Normalize peak areas against standards and validate with spike-recovery tests (80–120% acceptable range). For colorimetric assays, derivatization with phosphomolybdic acid quantifies total fatty acids, but specificity requires chromatographic separation first .

Q. What are the validated synthetic routes for producing high-purity this compound in laboratory settings?

Grignard reactions with heptadecenyl bromide and CO₂ gas yield the carboxylic acid backbone. Alternatively, ozonolysis of longer-chain unsaturated fatty acids followed by reductive workup can generate the target compound. Final purification via recrystallization or preparative HPLC ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different in vitro models?

Conduct comparative assays using standardized cell lines (e.g., HEK293 vs. HepG2) under identical oxygen and nutrient conditions. Multi-omics approaches (transcriptomics, lipidomics) can identify context-dependent metabolic interactions. Validate findings with orthogonal methods (e.g., siRNA knockdown of putative targets) .

Q. What experimental designs are suitable for investigating the thermal stability of this compound under varying atmospheric conditions?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Pair with FTIR to monitor oxidation products (e.g., peroxides) .

Q. What computational modeling approaches are validated for predicting the interaction mechanisms of this compound with cellular receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can researchers address conflicting data on the oxidative stability of this compound in lipid oxidation studies?

Standardize experimental conditions (temperature, light exposure, antioxidant presence). Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare results across multiple oxidation indices (peroxide value, conjugated dienes) and correlate with computational lipid peroxidation models .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in pharmacological assays?

Nonlinear regression (e.g., four-parameter logistic model) fits sigmoidal dose-response curves. For multivariate data (e.g., cytotoxicity and anti-inflammatory effects), apply ANOVA with post-hoc Tukey tests. Bayesian hierarchical models account for inter-experiment variability .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analytic frameworks (random-effects models) to aggregate findings from disparate studies. Sensitivity analyses (e.g., leave-one-out tests) identify outlier datasets .

- Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. Pilot studies refine sample size calculations (power ≥0.8) .

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories (Zenodo, Figshare) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.